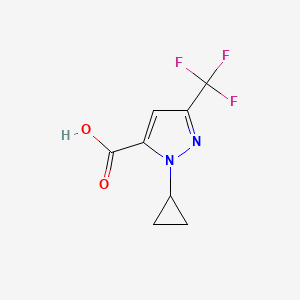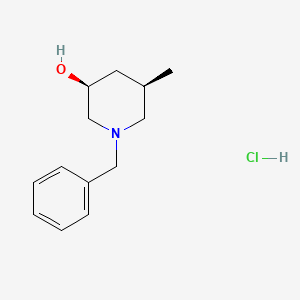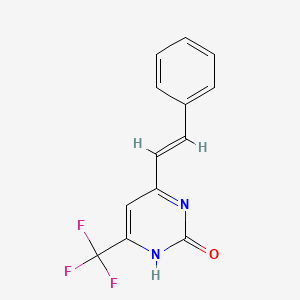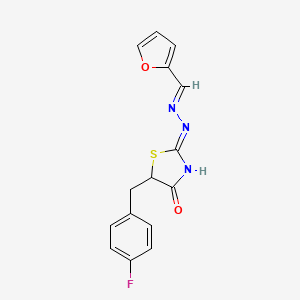![molecular formula C22H21FN4O4S B2927946 7-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one CAS No. 688055-38-1](/img/no-structure.png)
7-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antiproliferative Activity
A series of quinazolinone derivatives, including structures similar to the specified compound, have been investigated for their antiproliferative activities. Specifically, fluoroquinolone derivatives with oxadiazole have shown significant antiproliferative activity against human lung tumor cell lines. This suggests potential applications in cancer research and treatment (Shaharyar, Ali, & Abdullah, 2007).
Dual-Acting Compounds with Inhibitory Activities
Compounds structurally related to the requested chemical have been synthesized and evaluated for their inhibitory activities toward TNF-α production and T cell proliferation. This indicates potential therapeutic applications in inflammatory diseases and immune response modulation (Tobe et al., 2003).
Antimicrobial and Antitumor Applications
Hybrid molecules containing similar structures have been studied for their antimicrobial and antitumor activities. These compounds have displayed good to moderate antimicrobial activity against various microorganisms, indicating potential use in developing new antimicrobial agents (Başoğlu et al., 2013).
Antibacterial Activities
Several novel quinolone derivatives, including compounds with structures similar to the requested chemical, have shown significant antibacterial activities. This highlights their potential in addressing bacterial infections and developing new antibacterial drugs (Ziegler et al., 1990).
Wirkmechanismus
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-(4-fluorophenyl)piperazine with ethyl acetoacetate, followed by cyclization with 2,3-dihydroxybenzoic acid and thionation with Lawesson's reagent.", "Starting Materials": [ "4-(4-fluorophenyl)piperazine", "ethyl acetoacetate", "2,3-dihydroxybenzoic acid", "Lawesson's reagent" ], "Reaction": [ "Step 1: Condensation of 4-(4-fluorophenyl)piperazine with ethyl acetoacetate in the presence of a base such as sodium ethoxide or potassium carbonate to form 7-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-6-oxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one.", "Step 2: Cyclization of the intermediate from step 1 with 2,3-dihydroxybenzoic acid in the presence of a dehydrating agent such as acetic anhydride or phosphorus oxychloride to form 7-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one.", "Step 3: Thionation of the intermediate from step 2 with Lawesson's reagent in the presence of a base such as triethylamine or pyridine to form the final product, 7-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one." ] } | |
CAS-Nummer |
688055-38-1 |
Molekularformel |
C22H21FN4O4S |
Molekulargewicht |
456.49 |
IUPAC-Name |
7-[3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C22H21FN4O4S/c23-14-1-3-15(4-2-14)25-7-9-26(10-8-25)20(28)5-6-27-21(29)16-11-18-19(31-13-30-18)12-17(16)24-22(27)32/h1-4,11-12H,5-10,13H2,(H,24,32) |
InChI-Schlüssel |
FWIDEOANDGQMRY-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4-{[(2Z)-3-(phenylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2927863.png)
![Methyl 5-methyl-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2927866.png)

![2-(ethylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2927869.png)
![N~5~-[4-(aminocarbonyl)phenyl]-3-[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2927870.png)



![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-acetylpiperazin-1-yl)-2-oxoacetamide](/img/structure/B2927877.png)
![7-(4-chlorophenyl)-1-methyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2927878.png)


![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2927885.png)

